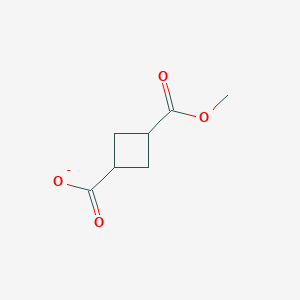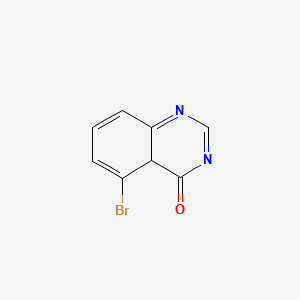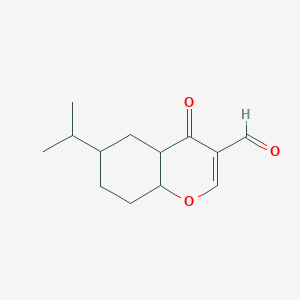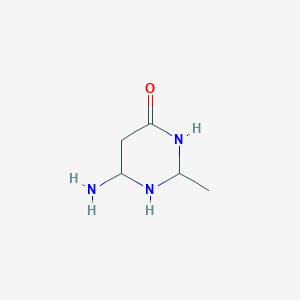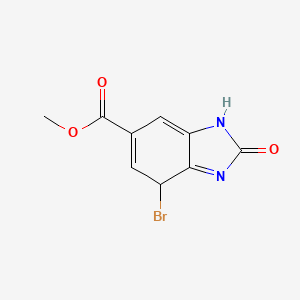![molecular formula C17H22N3O6+ B12360566 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid is a complex organic compound with a molecular formula of C11H16N2O5 and a molecular weight of 256.25 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid involves multiple steps. One common method includes the reaction of 2-oxo-3H-pyrrol-1-yl acetic acid with 2-methylpropan-2-yl oxycarbonylamino under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH . The final product is usually purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic medium
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: Amines, thiols, polar solvents like DMF or DMSO
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
相似化合物的比较
Similar Compounds
- **2-[2-(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid
- **2-[2-(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxo-3H-pyrrol-1-yl]acetic acid
Uniqueness
Compared to similar compounds, 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid exhibits unique properties such as higher stability and specificity for certain molecular targets . These characteristics make it particularly valuable in research and development applications .
属性
分子式 |
C17H22N3O6+ |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7,11H,8-10H2,1-3H3,(H-,18,21,22,24)/p+1 |
InChI 键 |
CUBJXVGQSJPCMN-UHFFFAOYSA-O |
规范 SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




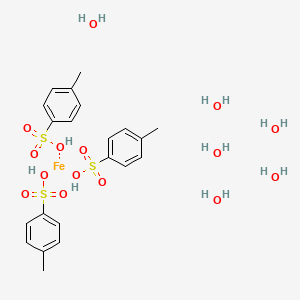
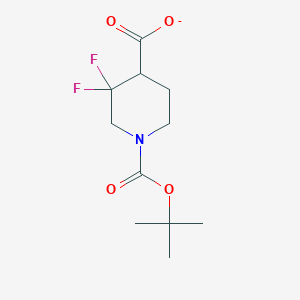
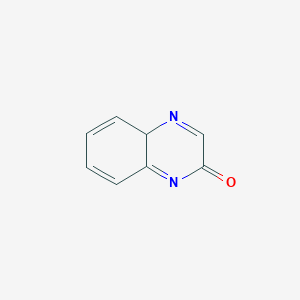
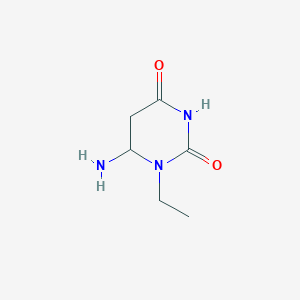
![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
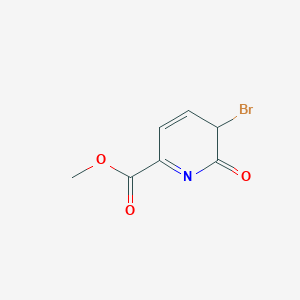
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
